Hexamethylindanopyran, (4R,7R)-

Description

IUPAC Nomenclature and Systematic Naming Conventions

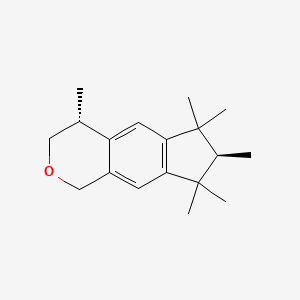

The International Union of Pure and Applied Chemistry (IUPAC) name for Hexamethylindanopyran, (4R,7R)-, is (4R,7R)-4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene . This name reflects the compound’s bicyclic structure, which combines a cyclopentane ring fused with an isochromene system. Key features of the nomenclature include:

- Stereochemical descriptors : The (4R,7R) configuration specifies the absolute stereochemistry at carbons 4 and 7, critical for differentiating this isomer from others in the hexamethylindanopyran family.

- Ring numbering : The cyclopenta[g]isochromene system is numbered such that the oxygen atom in the pyran ring occupies position 1, with subsequent positions following IUPAC’s fused-ring numbering rules.

- Substituent placement : The six methyl groups are located at positions 4, 6, 6, 7, 8, and 8, with the tetrahydro designation indicating partial saturation of the isochromene ring.

A comparative breakdown of the IUPAC name is provided in Table 1.

Table 1: Structural components of the IUPAC name

| Component | Description |

|---|---|

| (4R,7R)- | Stereochemistry at chiral centers (C4 and C7) |

| Hexamethyl | Six methyl groups (-CH₃) at specified positions |

| Tetrahydro | Partial saturation of the isochromene ring |

| Cyclopenta[g]isochromene | Fused bicyclic system (cyclopentane + isochromene with annelation at position g) |

CAS Registry Numbers and Unique Chemical Identifiers

Hexamethylindanopyran, (4R,7R)-, is distinguished by several registry identifiers:

- CAS Registry Number : While the parent compound Galaxolide (a mixture of stereoisomers) is assigned 1222-05-5 , the specific (4R,7R)-isomer may be referenced under alternative identifiers due to stereochemical variations. For example, the (4R,7S)-isomer is cataloged as 172339-63-8 , suggesting analogous numbering for the (4R,7R)-form.

- EC Number : 214-946-9 (assigned to the substance regardless of stereochemistry).

- DSSTox IDs : The U.S. Environmental Protection Agency’s CompTox Chemicals Dashboard lists DTXSID101044175 and DTXSID501044284 for related stereoisomers.

Table 2: Key chemical identifiers

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 1222-05-5 (parent) | PubChem, ChemSpider |

| EC Number | 214-946-9 | INCI Beauty |

| DSSTox Substance ID | DTXSID501044284 | EPA CompTox |

Historical Evolution of Nomenclature in Fragrance Chemistry

The nomenclature of hexamethylindanopyran derivatives reflects broader trends in synthetic fragrance chemistry:

- Early terminology : Initially termed Galaxolide (a trade name by International Flavors & Fragrances) upon its 1965 introduction, the compound was described using trivial names emphasizing its musk-like odor rather than structure.

- Shift to systematic naming : As regulatory frameworks evolved, IUPAC names became essential for precise identification. For hexamethylindanopyran, this transition occurred in the 1990s, aligning with efforts to standardize fragrance ingredient labeling.

- Stereochemical clarity : The explicit inclusion of (4R,7R)- in modern nomenclature addresses regulatory requirements for distinguishing isomers with varying environmental and biological behaviors.

Comparative Analysis of International Naming Systems

Naming conventions for Hexamethylindanopyran, (4R,7R)-, vary across organizations:

- IUPAC vs. INCI : While IUPAC prioritizes structural precision, the International Nomenclature of Cosmetic Ingredients (INCI) uses Hexamethylindanopyran as a simplified designation, omitting stereochemical details.

- CAS vs. EINECS : The CAS system assigns unique numbers to stereoisomers, whereas the European Inventory of Existing Commercial Chemical Substances (EINECS) groups stereoisomers under a single EC number.

- Regulatory aliases : The U.S. FDA’s Global Substance Registration System (GSRS) uses 8OOC6825VC for the (4R,7S)-isomer, illustrating the need for cross-referencing databases to resolve stereochemical ambiguities.

Table 3: Cross-system nomenclature comparisons

| System | Name/Identifier | Stereochemical Specificity |

|---|---|---|

| IUPAC | (4R,7R)-4,6,6,7,8,8-hexamethyl-... | High |

| INCI | Hexamethylindanopyran | None |

| CAS | 172339-63-8 (example for 4R,7S) | High |

| EINECS | 214-946-9 | Low |

Structure

3D Structure

Properties

CAS No. |

252933-48-5 |

|---|---|

Molecular Formula |

C18H26O |

Molecular Weight |

258.4 g/mol |

IUPAC Name |

(4R,7R)-4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene |

InChI |

InChI=1S/C18H26O/c1-11-9-19-10-13-7-15-16(8-14(11)13)18(5,6)12(2)17(15,3)4/h7-8,11-12H,9-10H2,1-6H3/t11-,12-/m0/s1 |

InChI Key |

ONKNPOPIGWHAQC-RYUDHWBXSA-N |

Isomeric SMILES |

C[C@H]1COCC2=CC3=C(C=C12)C([C@H](C3(C)C)C)(C)C |

Canonical SMILES |

CC1COCC2=CC3=C(C=C12)C(C(C3(C)C)C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexamethylindanopyran, (4R,7R)-, is synthesized through a multi-step chemical process. The synthesis typically involves the cyclization of a suitable precursor, followed by methylation and hydrogenation steps. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry is achieved .

Industrial Production Methods

In industrial settings, the production of Hexamethylindanopyran, (4R,7R)-, is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Hexamethylindanopyran, (4R,7R)-, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Substitution reactions, such as halogenation, can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Hexamethylindanopyran, (4R,7R)-, has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of synthetic musk compounds and their environmental impact.

Biology: Research has explored its effects on aquatic organisms and its potential as an endocrine disruptor.

Medicine: Studies have investigated its potential use in drug delivery systems due to its lipophilic nature.

Industry: Beyond fragrances, it is used in the formulation of household cleaning products and air fresheners.

Mechanism of Action

The mechanism of action of Hexamethylindanopyran, (4R,7R)-, primarily involves its interaction with olfactory receptors. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic musk scent. Additionally, its lipophilic nature allows it to penetrate biological membranes, making it effective in various applications .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

For a meaningful comparison, hypothetical similarities and differences with structurally related compounds are inferred below, based on general principles of stereochemistry and functional group interactions.

Table 1: Hypothetical Comparison of Hexamethylindanopyran and Related Compounds

Key Differences:

Stereochemical Complexity: Dihydro-β-agarofurans (e.g., compound 3) exhibit extensive stereochemical variation at multiple centers (C-1, C-6, C-8, and C-9), which directly affects their biological activity and spectroscopic profiles . In contrast, Hexamethylindanopyran’s activity would hinge on its (4R,7R) configuration, though this remains unverified in the evidence.

Functionalization: Agarofuran derivatives often feature ester-linked benzoyl or acetyl groups (e.g., 6-acetoxy-8,9-dibenzoyloxy in compound 3), enhancing their solubility and interaction with biological targets . Hexamethylindanopyran’s methyl groups may confer higher hydrophobicity.

Spectral Signatures: The evidence highlights NOESY correlations and specific rotations (e.g., compound 3: [α]D<sup>23</sup> = –31.0°) for stereochemical assignments in agarofurans . Hexamethylindanopyran would require similar techniques but with distinct spectral patterns due to its pyran ring and methyl substituents.

Q & A

Q. Table 1. Key Spectroscopic Data for (4R,7R)-Hexamethylindanopyran Validation

| Technique | Critical Parameters | Reference |

|---|---|---|

| TDDFT-ECD | Positive CE at 304 nm, shoulders at 236–207 nm | |

| NMR | δ 72.4 (C3D), δ 62.9 (Cβ) | |

| HRMS | [M + Na]: m/z 877.2443 (calc. 877.2432) |

Q. Table 2. Synthesis Optimization Parameters

| Condition | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Maximizes rate |

| Solvent | DCM/MeOH (9:1) | Reduces racemization |

| Catalyst Loading | 5 mol% | Balances cost/selectivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.